molecular formula C19H24N4O4 B5660424 1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione

1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B5660424
M. Wt: 372.4 g/mol
InChI Key: WYFAPPRXPVHLDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules like 1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of pyrimidinedione derivatives typically involves cyclization and alkylation reactions. A related synthesis approach involved the reaction of 4,5-diaminopyrimidines with ethyl pyruvate to obtain pyrimido[4,5-b][1,4]diazepines, showcasing the potential routes that might be adapted for synthesizing the target compound (Melguizo et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds like 1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione can be complex, involving multiple functional groups and ring systems. For example, studies on similar compounds have utilized X-ray diffraction analysis to confirm the structures of synthesized diazepine derivatives, providing insights into the arrangement of atoms and the spatial configuration of these molecules (Moser et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For example, derivatives of pyrimidinediones have been explored for their ability to undergo various chemical transformations, including nucleophilic substitutions and cycloaddition reactions, which could be relevant for further functionalization of the target compound (Christl et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are often determined experimentally through techniques such as X-ray crystallography and NMR spectroscopy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the compound's interactions and reactivity. Studies on related compounds, such as pyrimidinediones, have provided insights into their electronic properties and relative energies, which are critical for understanding their chemical behavior (Essa & Jalbout, 2008).

properties

IUPAC Name

1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-16-13-21(12-15-4-2-1-3-5-15)10-11-23(14-16)18(26)7-9-22-8-6-17(25)20-19(22)27/h1-6,8,16,24H,7,9-14H2,(H,20,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFAPPRXPVHLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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